molecular formula C11H14F2N2O2 B7631533 2-[[5-(Difluoromethoxy)pyridin-2-yl]amino]cyclopentan-1-ol

2-[[5-(Difluoromethoxy)pyridin-2-yl]amino]cyclopentan-1-ol

Cat. No. B7631533
M. Wt: 244.24 g/mol
InChI Key: BWPFKUINQLEOGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[5-(Difluoromethoxy)pyridin-2-yl]amino]cyclopentan-1-ol, also known as JNJ-63533054, is a novel and potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in gene transcription, and their dysregulation has been linked to several diseases, including cancer, inflammation, and cardiovascular disorders.

Mechanism of Action

2-[[5-(Difluoromethoxy)pyridin-2-yl]amino]cyclopentan-1-ol exerts its pharmacological effects by selectively binding to the bromodomains of BET proteins, thereby inhibiting their interaction with acetylated histones and transcriptional co-activators. This leads to the downregulation of several oncogenic and inflammatory genes, resulting in the suppression of tumor growth and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[[5-(Difluoromethoxy)pyridin-2-yl]amino]cyclopentan-1-ol have been extensively studied in preclinical models. In cancer models, 2-[[5-(Difluoromethoxy)pyridin-2-yl]amino]cyclopentan-1-ol has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce tumor angiogenesis. In addition, 2-[[5-(Difluoromethoxy)pyridin-2-yl]amino]cyclopentan-1-ol has been shown to reduce inflammation and improve cardiovascular function in animal models. However, the exact mechanism of action and the long-term effects of 2-[[5-(Difluoromethoxy)pyridin-2-yl]amino]cyclopentan-1-ol on human physiology are yet to be fully understood.

Advantages and Limitations for Lab Experiments

2-[[5-(Difluoromethoxy)pyridin-2-yl]amino]cyclopentan-1-ol has several advantages for lab experiments, including its high potency, selectivity, and specificity for BET proteins. In addition, 2-[[5-(Difluoromethoxy)pyridin-2-yl]amino]cyclopentan-1-ol has shown good pharmacokinetic properties, including high oral bioavailability, low clearance, and long half-life. However, 2-[[5-(Difluoromethoxy)pyridin-2-yl]amino]cyclopentan-1-ol has some limitations, including its low solubility, which may limit its use in some experimental settings.

Future Directions

Several future directions for 2-[[5-(Difluoromethoxy)pyridin-2-yl]amino]cyclopentan-1-ol research can be identified. Firstly, further preclinical studies are needed to elucidate the exact mechanism of action and the long-term effects of 2-[[5-(Difluoromethoxy)pyridin-2-yl]amino]cyclopentan-1-ol on human physiology. Secondly, clinical trials are needed to evaluate the safety and efficacy of 2-[[5-(Difluoromethoxy)pyridin-2-yl]amino]cyclopentan-1-ol in humans. Thirdly, the potential of 2-[[5-(Difluoromethoxy)pyridin-2-yl]amino]cyclopentan-1-ol as a therapeutic agent for various diseases, including cancer, inflammation, and cardiovascular disorders, needs to be further explored. Finally, the development of more potent and selective BET inhibitors based on the structure of 2-[[5-(Difluoromethoxy)pyridin-2-yl]amino]cyclopentan-1-ol may lead to the discovery of new therapeutic agents for various diseases.

Synthesis Methods

The synthesis of 2-[[5-(Difluoromethoxy)pyridin-2-yl]amino]cyclopentan-1-ol involves a multistep process that starts with the reaction of 2-amino-5-difluoromethoxypyridine with cyclopentanone to form a cyclopentenone intermediate. The intermediate is then converted to the final product using a series of chemical reactions, including reduction, cyclization, and deprotection. The overall yield of the synthesis process is approximately 25%, and the purity of the final product is greater than 95%.

Scientific Research Applications

2-[[5-(Difluoromethoxy)pyridin-2-yl]amino]cyclopentan-1-ol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders. Several preclinical studies have demonstrated the efficacy of 2-[[5-(Difluoromethoxy)pyridin-2-yl]amino]cyclopentan-1-ol in inhibiting BET proteins and suppressing tumor growth in various cancer models, including leukemia, lymphoma, and solid tumors. In addition, 2-[[5-(Difluoromethoxy)pyridin-2-yl]amino]cyclopentan-1-ol has shown promising results in reducing inflammation and improving cardiovascular function in animal models.

properties

IUPAC Name

2-[[5-(difluoromethoxy)pyridin-2-yl]amino]cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2O2/c12-11(13)17-7-4-5-10(14-6-7)15-8-2-1-3-9(8)16/h4-6,8-9,11,16H,1-3H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPFKUINQLEOGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)NC2=NC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[5-(Difluoromethoxy)pyridin-2-yl]amino]cyclopentan-1-ol

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